

# A Comparative Analysis of Economic Models for Ukraine's Post-Conflict Reconstruction

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A guide for researchers and policymakers on the primary quantitative frameworks shaping the strategy for rebuilding Ukraine's economy.

The monumental task of reconstructing Ukraine's economy necessitates robust analytical tools to guide policy, prioritize investments, and forecast outcomes. Researchers and drug development professionals, accustomed to rigorous experimental comparison, can find parallels in the validation of economic models designed for this purpose. This guide provides a comparative overview of the principal modeling approaches being used to quantify needs and simulate recovery pathways for Ukraine. Each model offers a unique lens, and understanding their methodologies, outputs, and underlying assumptions is critical for a comprehensive assessment of the reconstruction landscape.

The primary frameworks include the detailed, ground-up accounting of the Rapid Damage and Needs Assessment (RDNA), the systemic shock analysis of Input-Output (I-O) models, and the economy-wide equilibrium simulations of Computable General Equilibrium (CGE) models. Complementing these quantitative approaches is the strategic policy framework developed by the Centre for Economic Policy Research (CEPR), which provides essential principles for a successful and resilient recovery.

## Quantitative Data Summary: Needs and Projections

The following tables summarize the high-level quantitative data produced by the leading assessment and modeling efforts. It is crucial to note that these models measure different

aspects of the economic challenge; the RDNA provides a cost estimate for rebuilding, whereas other models project the economic impact of reconstruction efforts.

Table 1: World Bank Group, UN, and European Commission Rapid Damage and Needs Assessment (RDNA) - Estimated Costs (as of December 31, 2023)

Category	Estimated Cost (Billions USD)	Description
Total Reconstruction & Recovery Needs (10-year)	\$486	Total estimated cost to "build back better" over a decade.
Direct Damages to Buildings & Infrastructure	\$152	Value of destroyed physical assets.
Top 5 Sectoral Needs		
- Housing	\$80 (17%)	Rebuilding and repair of damaged or destroyed housing units.
- Transport	\$74 (15%)	Repair of roads, railways, bridges, and port infrastructure.
- Commerce and Industry	\$67.5 (14%)	Restoration of factories, enterprises, and commercial properties.
- Agriculture	\$56	Needs for recovery in the agricultural sector.
- Energy	\$47	Rebuilding power generation, transmission, and heating infrastructure.

Source: Joint assessment by the Government of Ukraine, World Bank Group, European Commission, and United Nations.[1]

Table 2: Illustrative Outputs from Sector-Specific Shock Models (Hypothetical based on I-O model logic)

Shock Scenario	Direct Impact	Indirect Impact (Propagated Losses)	Total Output Reduction
50% destruction of Metallurgical Sector Output	-\$10B in Metallurgy	-\$7B in Mining, Energy, Transport, Machinery	-\$17B
40% destruction of Port Infrastructure Capacity	-\$8B in Transport & Logistics	-\$12B in Agriculture, Metallurgy, Manufacturing Exports	-\$20B
30% reduction in Energy Generation	-\$15B in Energy Sector	-\$25B across all manufacturing and service sectors	-\$40B

Note: This table is illustrative of the type of data an Input-Output model provides. Specific quantitative outputs for Ukraine's reconstruction from a published I-O model are used for academic analysis of shock propagation rather than generating a single reconstruction cost.

## Experimental Protocols and Methodologies

The validity of any model's output is contingent on its underlying methodology. The following sections detail the "experimental protocols" for each major approach.

### Rapid Damage and Needs Assessment (RDNA)

The RDNA is a comprehensive, bottom-up assessment that quantifies the physical damage to infrastructure and buildings, the impact on lives and livelihoods, and the cost to rebuild.

- **Core Methodology:** The RDNA uses the globally accepted Damage and Loss Assessment (DaLA) methodology, which was adapted for the context of the war in Ukraine.[\[2\]](#)
- **Data Collection:** The process involves a combination of remote data collection (e.g., satellite imagery analysis) and ground-based information from government agencies, local

authorities, and international partners.[3]

- Process:
  - Damage Assessment: Quantifies the direct physical destruction of assets, valued at replacement cost.
  - Loss Assessment: Estimates the economic flows lost due to the destruction of assets, such as lost production, revenue, and increased operational costs.
  - Needs Assessment: Calculates the financial requirements to rebuild and recover, incorporating principles of "building back better" to create more resilient, modern, and energy-efficient infrastructure.
- Scope: The assessment is broken down into numerous sectors, including social (housing, health, education), productive (commerce, agriculture), and infrastructure (energy, transport, digital).[2]

## Interregional Input-Output (I-O) Model

I-O models provide a detailed map of the economic linkages between different industrial sectors and regions within a country. They are particularly useful for understanding how a shock to one part of the economy propagates through the system.

- Core Methodology: An I-O model is represented by a matrix showing how the output of each sector is used as an input by other sectors and for final demand. By analyzing these interdependencies, the model can calculate the ripple effects of a change in one sector's output.
- Application to Ukraine: Researchers Eduardo A. Haddad, Inácio F. Araújo, Ademir Rocha, and Karina Sass have developed an interregional input-output system for Ukraine.[4] Their work provides a numerical basis for modeling how damages to physical infrastructure and supply chain disruptions in conflict-affected regions spread to other parts of the country.[1][4][5]
- Process:

- **Baseline Construction:** An I-O table for Ukraine's economy (pre-war or adjusted) is constructed, detailing the flows of goods and services between its 25 regions and 16 sectors.
- **Shock Simulation:** A "shock" is introduced, such as the destruction of a significant portion of the manufacturing capacity in an eastern oblast.
- **Multiplier Analysis:** The model calculates the direct, indirect, and induced effects of the shock, showing the total reduction in economic output across the entire country resulting from the initial damage.

## Computable General Equilibrium (CGE) Model

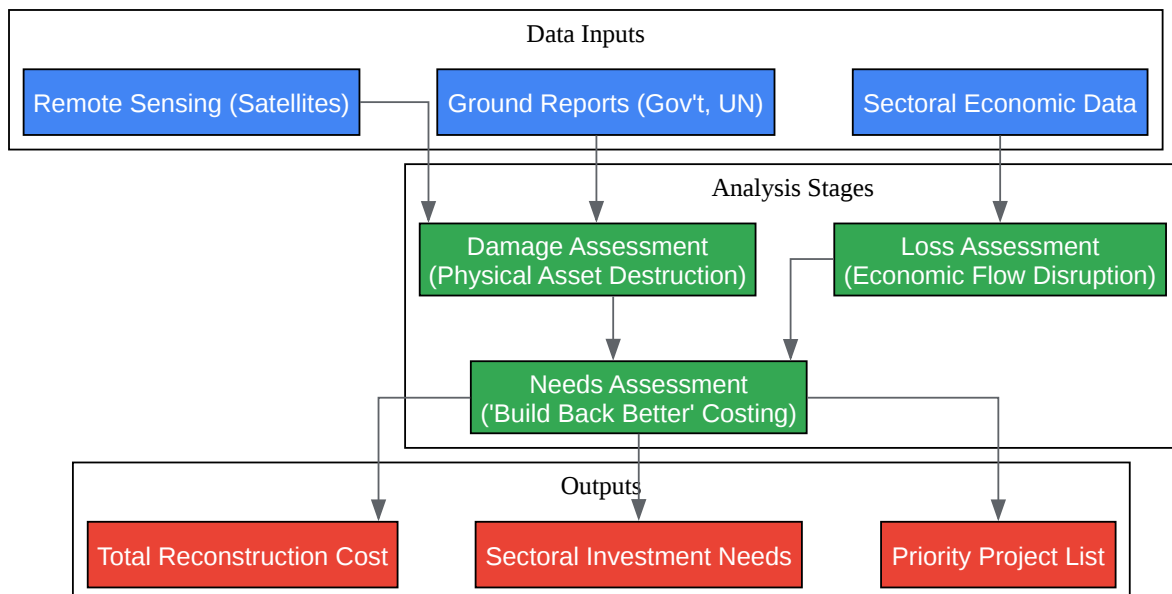
CGE models are large-scale, economy-wide models that simulate the interaction of all economic agents (households, firms, government) and markets simultaneously. They are used to analyze the macroeconomic impacts of major policy changes or shocks, such as a large-scale reconstruction program.

- **Core Methodology:** CGE models are based on general equilibrium theory, which assumes that all prices in an economy adjust to bring supply and demand into balance. They use a detailed social accounting matrix (SAM) as their database and a system of equations to model the behavior of economic agents.[\[6\]](#)[\[7\]](#)
- **Application to Ukraine:** While no single, definitive CGE-based reconstruction plan has been published, CGE models for Ukraine exist and are used to assess policy impacts, such as carbon taxes or trade agreements.[\[8\]](#)[\[9\]](#) For reconstruction, a CGE model would be used to simulate how a massive influx of foreign aid and investment would affect key macroeconomic variables.
- **Process:**
  - **Calibration:** The model is calibrated to a baseline year of the Ukrainian economy.
  - **Scenario Definition:** A reconstruction scenario is defined, specifying the size and allocation of investment funds across different sectors (e.g., \$50 billion invested in infrastructure and energy over 5 years).

- Simulation: The model solves for a new economic equilibrium, showing the resulting changes in GDP, employment, inflation, trade balances, and household income.

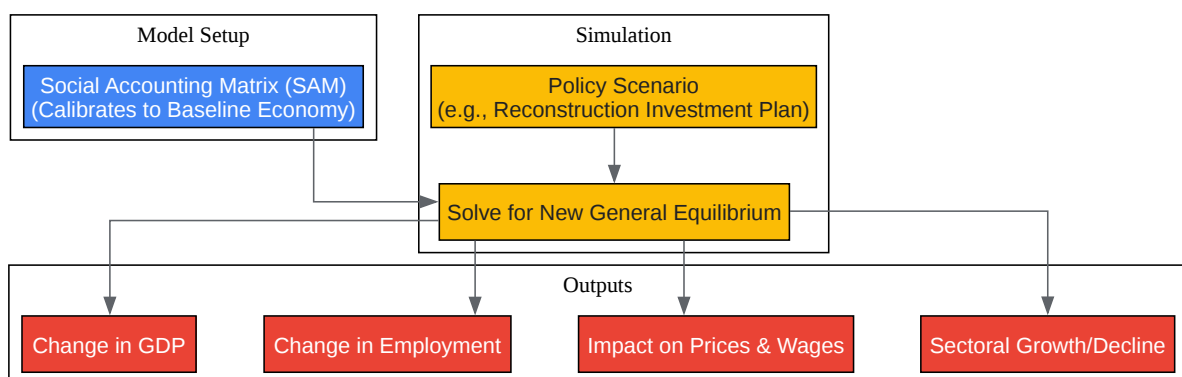
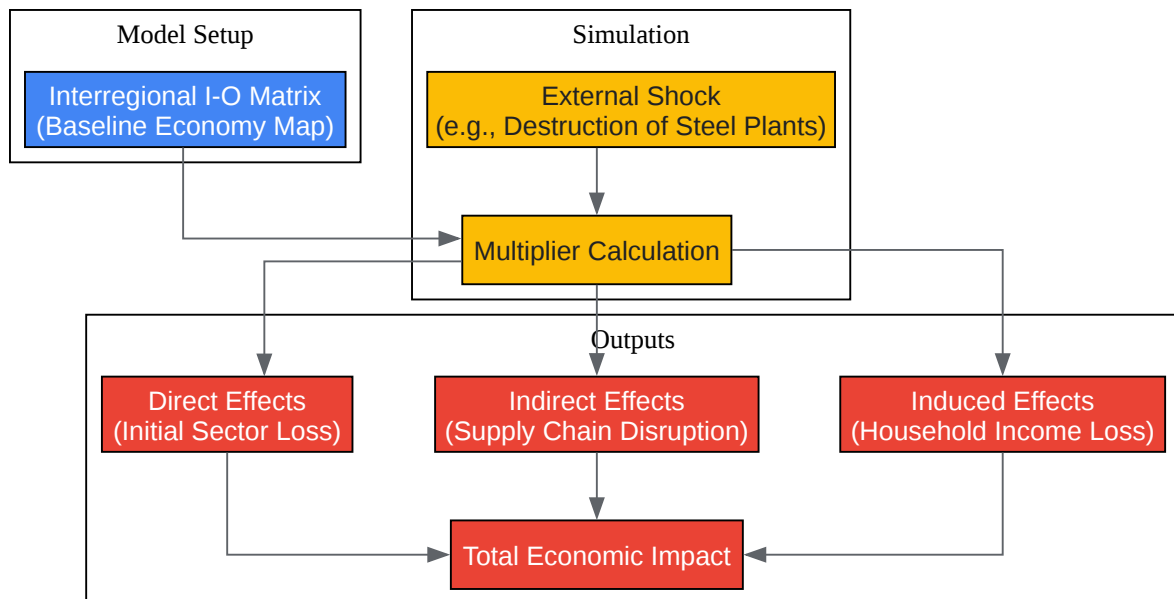
## Visualization of Model Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of each modeling approach.



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RDNA Workflow: From data collection to needs assessment.



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